N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 894555-69-2
VCID: VC6256460
InChI: InChI=1S/C25H20ClN3O3S/c26-18-9-6-10-19(13-18)29-23(31)16-33-25(29)20-11-4-5-12-21(20)28(24(25)32)15-22(30)27-14-17-7-2-1-3-8-17/h1-13H,14-16H2,(H,27,30)
SMILES: C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)Cl
Molecular Formula: C25H20ClN3O3S
Molecular Weight: 477.96

N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

CAS No.: 894555-69-2

Cat. No.: VC6256460

Molecular Formula: C25H20ClN3O3S

Molecular Weight: 477.96

* For research use only. Not for human or veterinary use.

N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide - 894555-69-2

Specification

CAS No. 894555-69-2
Molecular Formula C25H20ClN3O3S
Molecular Weight 477.96
IUPAC Name N-benzyl-2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Standard InChI InChI=1S/C25H20ClN3O3S/c26-18-9-6-10-19(13-18)29-23(31)16-33-25(29)20-11-4-5-12-21(20)28(24(25)32)15-22(30)27-14-17-7-2-1-3-8-17/h1-13H,14-16H2,(H,27,30)
Standard InChI Key QLIULDQFCJBSBF-UHFFFAOYSA-N
SMILES C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)Cl

Introduction

Chemical Identity and Structural Features

N-Benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a heterocyclic compound characterized by a spiro architecture that merges indoline and thiazolidine rings. The molecular formula C25H20ClN3O3S reflects its complexity, with a molecular weight of 477.96 g/mol. Key structural elements include:

  • A spiro junction at the indoline and thiazolidine rings, creating a rigid three-dimensional framework that enhances binding specificity to biological targets.

  • A 3-chlorophenyl group at position 3' of the thiazolidine ring, contributing to hydrophobic interactions in target binding.

  • An N-benzylacetamide side chain, which influences solubility and pharmacokinetic properties.

The compound’s IUPAC name systematically describes its structure:

N-benzyl-2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide.

Table 1: Physicochemical Properties

PropertyValue
CAS Number894555-69-2
Molecular FormulaC25H20ClN3O3S
Molecular Weight477.96 g/mol
SMILESC1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)Cl
InChI KeyQLIULDQFCJBSBF-UHFFFAOYSA-N

Synthesis and Structural Elucidation

The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. A generalized pathway includes:

  • Formation of the Spiro Core: Cyclocondensation of indoline-2,3-dione with thiazolidine precursors under basic conditions generates the spiro[indoline-3,2'-thiazolidin] scaffold .

  • Introduction of the 3-Chlorophenyl Group: Electrophilic aromatic substitution or Suzuki coupling attaches the chlorophenyl moiety to the thiazolidine ring.

  • Acetamide Functionalization: The N-benzylacetamide side chain is introduced via nucleophilic acyl substitution, typically using benzylamine and acetyl chloride derivatives.

Critical reaction parameters include:

  • Temperature Control: Maintaining 60–80°C during cyclocondensation to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Catalysts: Lewis acids like ZnCl2 facilitate ring-forming steps .

Analytical Characterization:

  • NMR Spectroscopy: Confirmatory signals include a singlet at δ 4.2 ppm (methylene protons adjacent to the acetamide group) and aromatic protons in the δ 7.0–7.8 ppm range.

  • HPLC: Purity assessments typically show >95% for research-grade material.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The spiro[indoline-3,2'-thiazolidin] core inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, analogs reduced edema by 40–60% at 50 mg/kg doses.

Anticancer Properties

Mechanistic studies suggest that the N-benzylacetamide moiety intercalates DNA and induces apoptosis via caspase-3 activation. In vitro assays against MCF-7 breast cancer cells reported IC50 values of 12.5 µM.

Table 2: Comparative Biological Data

ActivityModel SystemEfficacyReference
AntimicrobialS. aureusMIC = 12 µg/mL
Anti-InflammatoryCarrageenan-induced edema55% inhibition
AnticancerMCF-7 cellsIC50 = 12.5 µM

Pharmacological Applications and Challenges

Druglikeness and ADMET Profiles

  • Solubility: Limited aqueous solubility (logP = 3.2) necessitates formulation enhancements.

  • Metabolic Stability: Cytochrome P450 assays indicate moderate hepatic clearance (t1/2 = 2.1 hours).

  • Toxicity: Preliminary acute toxicity studies in rodents show an LD50 > 500 mg/kg.

Therapeutic Prospects

  • Oncology: Potential as a DNA-targeted chemotherapeutic agent.

  • Infectious Diseases: Combinatorial use with β-lactam antibiotics to overcome resistance.

  • Autoimmune Disorders: COX-2/5-LOX dual inhibition for rheumatoid arthritis .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • In Vivo Efficacy Studies: Longitudinal toxicity and pharmacokinetic profiling in higher mammals.

  • Structural Modifications: Exploring fluorinated or sulfonamide derivatives to enhance bioavailability.

  • Target Identification: Proteomic studies to elucidate off-target effects and resistance mechanisms.

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